What is the chemical structure of Rabeprazole Sulfide N-Oxide?
What is the chemical structure of Rabeprazole Sulfide N-Oxide?
An In-Depth Technical Guide to the Chemical Structure of Rabeprazole Sulfide N-Oxide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Rabeprazole Sulfide N-Oxide, a significant metabolite and impurity of the proton pump inhibitor (PPI) Rabeprazole. Designed for researchers, scientists, and drug development professionals, this document delineates the molecule's chemical identity, structural features, and physicochemical properties. It further explores its metabolic origins within the broader context of Rabeprazole's biotransformation, details its chemical synthesis and characterization, and discusses its relevance in pharmaceutical quality control and drug safety. The guide integrates detailed experimental protocols, data tables, and explanatory diagrams to offer a holistic and field-proven understanding of this compound.
Introduction: The Context of Rabeprazole and Its Derivatives
Rabeprazole is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1] As with any pharmaceutical agent, understanding its metabolic fate and the profile of its related substances is paramount for ensuring safety and efficacy. Rabeprazole undergoes extensive metabolism, primarily through a non-enzymatic reduction to Rabeprazole Sulfide (also known as Rabeprazole Thioether), with enzymatic pathways involving cytochrome P450 isoenzymes CYP2C19 and CYP3A4 playing a lesser role.[2][3]
Rabeprazole Sulfide N-Oxide emerges as a notable compound in this context, identified as both a metabolite and a process-related impurity in the synthesis of Rabeprazole.[4][5] Its presence can impact the quality and safety of the final drug product, necessitating its thorough characterization and control. This guide provides an in-depth analysis of its chemical structure and properties.
Chemical Identity and Structure Elucidation
The definitive chemical structure of Rabeprazole Sulfide N-Oxide is characterized by a benzimidazole core linked via a methylthio group to a pyridine N-oxide ring, which is further substituted with methyl and methoxypropoxy groups.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | [6][7] |
| CAS Number | 924663-40-1 | [6][7][8][9] |
| Molecular Formula | C18H21N3O3S | [6][7][9] |
| Molecular Weight | 359.44 g/mol | [6] |
| SMILES | COCCCOc1ccn(=O)c(CSc2nc3ccccc3[nH]2)c1C | [9] |
| InChI | InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | [9] |
The structure incorporates several key functional groups:
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Benzimidazole Ring: A bicyclic aromatic system fundamental to the PPI class.
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Pyridine N-Oxide: The pyridine ring is oxidized at the nitrogen atom, which alters its electronic properties and stability.
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Sulfide Linkage (-S-): Connects the methylene bridge to the benzimidazole ring. This is distinct from the sulfoxide group in the parent Rabeprazole molecule.
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Methoxypropoxy Side Chain: An ether linkage that contributes to the molecule's lipophilicity.
Physicochemical Properties
The physical and chemical characteristics of Rabeprazole Sulfide N-Oxide are critical for its handling, analysis, and formulation.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Methanol, DMSO | [6] |
| Storage Conditions | 2-8 °C | [6][7] |
Metabolic and Synthetic Context
Rabeprazole Sulfide N-Oxide is formed through metabolic pathways and can also arise as a byproduct during the synthesis of Rabeprazole. Understanding these pathways is crucial for controlling its presence.
Metabolic Pathway of Rabeprazole
Rabeprazole's metabolism is unique among PPIs due to its significant non-enzymatic pathway.[3] The primary route involves reduction to Rabeprazole Sulfide. Subsequent oxidation reactions, potentially mediated by hepatic enzymes, can lead to the formation of N-oxide and sulfone derivatives.
Caption: Synthetic workflow for Rabeprazole Sulfide N-Oxide.
Experimental Protocol: Synthesis and Characterization
This section provides a representative protocol for the synthesis and verification of Rabeprazole Sulfide N-Oxide, synthesized from established literature methods. [1][4]
Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide
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Rationale: The N-oxidation of the pyridine ring is a prerequisite. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. The reaction is performed at a low temperature to control the exothermic reaction and prevent side product formation.
-
Protocol:
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (1.0 eq) in chloroform.
-
Cool the solution to approximately 5°C using an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 1 hour, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for an additional hour.
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Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate. This product is often used immediately in the next step due to its potential instability. [1]
-
Synthesis of Rabeprazole Sulfide N-Oxide
-
Rationale: A nucleophilic substitution reaction where the thiolate of 2-mercaptobenzimidazole displaces the chloride on the N-oxide intermediate. The use of a base like sodium hydroxide deprotonates the thiol, forming the more nucleophilic thiolate anion.
-
Protocol:
-
Prepare a solution of 2-mercaptobenzimidazole (1.0 eq) in an aqueous alkali solution (e.g., NaOH).
-
Add the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide intermediate (1.0 eq) from the previous step to the solution.
-
Heat the mixture to 70-75°C and stir for 4 hours or until reaction completion is confirmed by TLC.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Rabeprazole Sulfide N-Oxide.
-
Structural Characterization
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Rationale: A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural confirmation.
-
Methodologies:
-
Mass Spectrometry (LC-MS): The sample is analyzed to confirm the molecular weight. The expected protonated molecular ion [M+H]+ would be observed at m/z 360.1, confirming the molecular formula C18H21N3O3S. [10] * Nuclear Magnetic Resonance (¹H NMR): The spectrum provides information on the proton environment. Key expected signals would include distinct aromatic protons for the benzimidazole and pyridine rings, singlets for the methyl groups, and triplets/multiplets corresponding to the methoxypropoxy chain protons. The chemical shifts will differ from Rabeprazole due to the N-oxide and sulfide functionalities. [4]
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Significance in Drug Development and Quality Control
As a known impurity, the presence of Rabeprazole Sulfide N-Oxide in the active pharmaceutical ingredient (API) must be monitored and controlled within limits set by regulatory bodies like the ICH. [4]Its synthesis is therefore essential for developing validated analytical methods (e.g., HPLC) to detect and quantify it in bulk drug batches. Furthermore, as a metabolite, its characterization is important for understanding the complete pharmacokinetic and safety profile of Rabeprazole.
Conclusion
Rabeprazole Sulfide N-Oxide is a structurally significant derivative of Rabeprazole. Its chemical identity has been firmly established through comprehensive spectroscopic analysis. A clear understanding of its formation through both metabolic and synthetic pathways is critical for pharmaceutical scientists. The protocols and data presented in this guide serve as a valuable resource for researchers involved in the development, manufacturing, and analysis of Rabeprazole, ensuring the quality and safety of this important therapeutic agent.
References
-
PharmGKB. Rabeprazole Pathway, Pharmacokinetics. Link
-
Fuhr, U., & Jetter, A. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Link
-
Small Molecule Pathway Database (SMPDB). Rabeprazole Metabolism Pathway. Link
-
McTavish, D., & Buckley, M. M. (1996). Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed. Link
-
De Francesco, V., et al. (2006). A review of rabeprazole in the treatment of acid-related diseases. PMC - NIH. Link
-
LGC Standards. Rabeprazole Sulfide. Link
-
PubChem - NIH. Rabeprazole sulfone N-oxide. Link
-
PubChem - NIH. Rabeprazole N-oxide. Link
-
Allmpus. Rabeprazole Sulfide N-Oxide. Link
-
Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. Link
-
Google Patents. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor. Link
-
Taylor & Francis Online. Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Link
-
ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. Link
-
Chemxtel Labs. Rabeprazole Archives. Link
-
Simson Pharma Limited. Rabeprazole Sulfide N-Oxide | CAS No- 924663-40-1. Link
-
United States Biological. Rabeprazole Sulfide N-Oxide - Data Sheet. Link
-
ResearchGate. Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Link
-
LGC Standards. Rabeprazole Sulfide N-Oxide. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. allmpus.com [allmpus.com]
- 7. usbio.net [usbio.net]
- 8. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]
- 9. Rabeprazole Sulfide N-Oxide | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
